molecular formula C7H9BrO B8276732 7-Oxanorborn-2-en-5-yl-methyl bromide

7-Oxanorborn-2-en-5-yl-methyl bromide

Cat. No. B8276732
M. Wt: 189.05 g/mol
InChI Key: QGTMMDGGDRKJIX-UHFFFAOYSA-N
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Patent
US07592498B2

Procedure details

Tetrabromomethane (1.161 g, 3.50 mmol) was added to a solution of 7-oxanorborn-2-en-5-ylmethanol (0.305 g, 2.50 mmol, from Example 2) in CH2Cl2 (12.5 ml). The solution was cooled to 0° C. and admixed with triphenylphosphine (1.836 g, 7 mmol). The reaction mixture was allowed to warm to room temperature and stirred for 12 h. The solvent was removed under reduced pressure and the remaining solid was taken up in cyclohexane. The crude product was purified by flash chromatography (using a 98:2 mixture of cyclohexane and ethyl acetate). 0.3 g (59% of theory) of the pure product were obtained. The product was stored under cool conditions with the exclusion of light.
Quantity
1.161 g
Type
reactant
Reaction Step One
Quantity
0.305 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
1.836 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]([Br:5])(Br)Br.[CH:6]12[O:14][CH:9]([CH:10](CO)[CH2:11]1)[CH:8]=[CH:7]2.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[CH:9]12[O:14][CH:6]([CH:11]([CH2:2][Br:5])[CH2:10]1)[CH:7]=[CH:8]2

Inputs

Step One
Name
Quantity
1.161 g
Type
reactant
Smiles
BrC(Br)(Br)Br
Name
Quantity
0.305 g
Type
reactant
Smiles
C12C=CC(C(C1)CO)O2
Name
Quantity
12.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.836 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (
ADDITION
Type
ADDITION
Details
a 98:2 mixture of cyclohexane and ethyl acetate)
CUSTOM
Type
CUSTOM
Details
0.3 g (59% of theory) of the pure product were obtained

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C12C=CC(C(C1)CBr)O2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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